molecular formula C20H27N3O4S2 B2723205 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine CAS No. 1105236-45-0

1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine

Cat. No.: B2723205
CAS No.: 1105236-45-0
M. Wt: 437.57
InChI Key: AAUKJLBAIMQPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine (CAS: 1105236-45-0, molecular formula: C₂₀H₂₇N₃O₄S₂, molecular weight: 437.58 g/mol) is a piperazine derivative featuring two distinct structural motifs:

  • A 4-tert-butyl-1,3-thiazole group linked via a methyl bridge to the piperazine nitrogen.
  • A 2,3-dihydro-1,4-benzodioxine-6-sulfonyl moiety attached to the opposing piperazine nitrogen.

Piperazine scaffolds are widely utilized in medicinal chemistry due to their ability to modulate physicochemical properties (e.g., solubility, basicity) and act as pharmacophores or linkers .

Properties

IUPAC Name

4-tert-butyl-2-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-20(2,3)18-14-28-19(21-18)13-22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)27-11-10-26-16/h4-5,12,14H,6-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUKJLBAIMQPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)CN2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine has garnered attention in recent years due to its potential biological activities, particularly in antimicrobial and enzymatic inhibition. This article synthesizes available research findings, including molecular docking studies, antibacterial activity assays, and structure-activity relationship (SAR) analyses.

Chemical Structure and Properties

The compound is a piperazine derivative characterized by the presence of a thiazole moiety and a benzodioxine sulfonyl group. Its molecular formula is C18H24N2O3SC_{18}H_{24}N_2O_3S, with a molecular weight of approximately 356.46 g/mol. The structural complexity allows for various interactions with biological targets.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of piperazine derivatives. The specific compound under consideration has shown promising results against various bacterial strains:

  • Inhibition of Gram-negative bacteria : Research indicates that related compounds exhibit significant inhibitory activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For instance, a related derivative demonstrated a minimum inhibitory concentration (MIC) of 1.80 μM against P. aeruginosa and 1.56 μM against E. coli .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored:

  • FabH Inhibition : In studies involving molecular docking and enzyme assays, the compound was found to inhibit FabH (fatty acid biosynthesis enzyme) effectively. The IC50 value reported for related compounds was as low as 0.06 μM, indicating potent inhibition .

Synthesis and Evaluation

A notable study synthesized a series of thiazolidinedione piperazine derivatives targeting FabH, revealing that modifications to the piperazine ring significantly influenced biological activity. The structure-activity relationship analysis indicated that specific substitutions on the thiazole and benzodioxine moieties enhanced antibacterial efficacy .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound to its target enzymes. Key residues in the active site of FabH were identified as crucial for interaction, supporting experimental findings that correlate structural features with biological activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialE. coliMIC = 1.56 μM
AntibacterialP. aeruginosaMIC = 1.80 μM
Enzyme InhibitionFabHIC50 = 0.06 μM
Enzyme InhibitionhCA IIK_i = 57.7–98.2 μM

Comparison with Similar Compounds

Structural and Functional Similarities

The table below highlights key analogues and their distinguishing features:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazine Piperazine + benzodioxine sulfonyl None 284.33 Screening compound (CNS targets)
Doxazosin mesylate Piperazine + benzodioxane carbonyl Quinazoline and methanesulfonate groups 547.58 Antihypertensive, α1-adrenoceptor antagonist
Buclizine dihydrochloride Piperazine + benzhydryl 4-tert-Butylphenyl and 4-chlorophenyl groups 506.50 Antihistamine, antiemetic
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperazine Piperazine + thiazole 4-Fluorophenyl group 263.33 Undisclosed (structural analogue)
1-(4-Isopropylbenzyl)piperazine Piperazine + alkylbenzyl 4-Isopropylbenzyl group 232.36 Intermediate for bioactive compounds

Key Research Findings

Role of the Benzodioxine Sulfonyl Group :

  • Analogues like 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazine () demonstrate that the benzodioxine sulfonyl group confers rigidity and enhances interaction with serotonin receptors (e.g., 5-HT₁A antagonism) .
  • In contrast, doxazosin mesylate replaces the sulfonyl with a carbonyl group, shifting activity toward α1-adrenergic receptors .

Impact of Thiazole and Tert-Butyl Groups: The 4-tert-butyl-thiazole moiety in the target compound likely increases metabolic stability and lipophilicity compared to analogues with simpler aryl groups (e.g., fluorophenyl in ) . Thiazole-containing derivatives (e.g., ) are associated with antinociceptive and CNS-modulating activities, suggesting the target compound may share similar pharmacological profiles.

Piperazine as a Versatile Scaffold :

  • Piperazine derivatives with bulky substituents (e.g., buclizine ) exhibit antihistamine activity, emphasizing the role of steric effects in receptor binding .
  • The target compound’s combination of a sulfonyl group and tert-butyl-thiazole may optimize both solubility (via sulfonyl) and membrane permeability (via tert-butyl) .

Pharmacological and Regulatory Considerations

  • Safety : Regulatory requirements for impurity profiling () necessitate rigorous characterization of synthetic byproducts.
  • Target Potential: The structural similarity to 5-HT₁A antagonists () positions the compound as a candidate for neurological or cardiovascular drug development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.